

Application Notes: Functionalized Polymers Derived from 2-Allyloxyethanol

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Compound of Interest

Compound Name: 2-Allyloxyethanol

Cat. No.: B089601

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Introduction

2-Allyloxyethanol (CAS: 111-45-5) is a versatile bifunctional monomer that serves as a valuable building block in modern polymer chemistry.^[1] Its structure contains both a primary hydroxyl group (-OH) and a reactive allyl group (CH₂=CH-CH₂), enabling a dual-mode of reactivity.^{[1][2]} This unique characteristic allows for its use as an initiator in ring-opening polymerization (ROP) to produce polymers with terminal allyl functionality, or as a comonomer to introduce pendant allyl groups along a polymer backbone.^{[1][2]} The presence of the allyl group provides a reactive handle for highly efficient post-polymerization modifications, particularly through thiol-ene "click" chemistry.^{[3][4]} These features make **2-allyloxyethanol** an ideal candidate for designing advanced functional polymers for specialized applications in drug delivery, tissue engineering, and the development of novel biomaterials.^{[3][5]}

Application Notes

Polymer Synthesis Incorporating 2-Allyloxyethanol

The dual functionality of **2-allyloxyethanol** allows its incorporation into polymeric structures through two primary pathways: initiation and copolymerization.

- As an Initiator in Ring-Opening Polymerization (ROP): The hydroxyl group of **2-allyloxyethanol** can act as an initiator for the ROP of cyclic monomers such as epoxides (e.g., ethylene oxide, propylene oxide) and lactones.^[1] This method yields well-defined polymers, like polyethers and polyesters, with a reactive allyl group at one end of the chain.

This terminal allyl group is then readily available for subsequent functionalization.[2] The use of organocatalytic systems, such as an organobase/ Et_3B Lewis pair, allows for a living polymerization process, providing precise control over the polymer's molecular weight and a narrow dispersity ($\text{Đ}_M < 1.1$).[2]

- As a Comonomer in Polymerization: **2-Allyloxyethanol** can be incorporated as a comonomer in the synthesis of polyesters and polyurethanes through reactions with carboxylic acids and isocyanates, respectively.[2] This introduces the allyl functionality as a pendant group along the polymer backbone. Controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can be employed to synthesize well-defined copolymers with allyl side chains.[6][7] This approach allows for the creation of materials with multiple sites for functionalization.

Post-Polymerization Modification of Allyl Groups

The allyl group serves as a versatile platform for a variety of chemical transformations, enabling the attachment of diverse functional moieties to the polymer.

- Thiol-Ene "Click" Chemistry: The most prominent modification strategy is the photo-initiated thiol-ene reaction.[8] This "click" reaction is highly efficient, proceeds under mild conditions, and exhibits high tolerance to various functional groups.[4] By reacting the allyl-functionalized polymer with a thiol-containing molecule (R-SH) in the presence of a photoinitiator and UV light, a stable thioether linkage is formed.[4][9] This method is ideal for conjugating a wide range of molecules, including:
 - Biomolecules: Peptides, proteins, and targeting ligands for cell-specific drug delivery.[3][6]
 - Therapeutic Agents: Covalently attaching drugs to the polymer backbone to create polymer-drug conjugates.[10]
 - Hydrophilic/Hydrophobic Moieties: Modifying the polymer's solubility and self-assembly characteristics for creating micelles or nanoparticles.[3][11]
- Other Modifications: While thiol-ene is the most common, the allyl group can also undergo other transformations such as epoxidation and bromination, further expanding the possibilities for creating complex, multifunctional materials.[3]

Isomerization for UV-Reactive Monomers

In a distinct application, the allyl group of **2-allyloxyethanol** can be isomerized to a 1-propenyl group using ruthenium-based catalysts.[\[12\]](#)[\[13\]](#) This reaction converts the less reactive terminal double bond to a more reactive internal double bond, creating 2-(1-propenyloxy)ethanol. This product is a valuable monomer for UV-curable systems and cationic photopolymerization processes used in coatings, adhesives, and printing inks.[\[13\]](#)

Data Presentation

Table 1: Physicochemical Properties of **2-Allyloxyethanol**

Property	Value	Reference
CAS Number	111-45-5	[1]
Molecular Formula	C ₅ H ₁₀ O ₂	[14]
Molecular Weight	102.13 g/mol	
Boiling Point	159 °C	
Density	0.955 g/mL at 25 °C	

| Refractive Index | n_{20/D} 1.436 | |

Table 2: Summary of Polymerization and Modification Strategies

Strategy	Method	Reagents/Conditions	Resulting Polymer Feature	Key Advantage
Polymer Synthesis	Ring-Opening Polymerization (ROP)	2-Allyloxyethanol (initiator), cyclic monomer (e.g., epoxide), Lewis pair catalyst.[2]	Linear polymer with a terminal allyl group.	Precise control over molecular weight and low dispersity.
	Copolymerization (e.g., RAFT)	2-Allyloxyethanol (comonomer), other monomers, RAFT agent, initiator.[6]	Copolymer with pendant allyl groups.	Introduction of multiple functionalization sites.
Post-Polymerization Modification	Thiol-Ene "Click" Reaction	Allyl-functional polymer, thiol compound (R-SH), photoinitiator (e.g., DMPA), UV light (365 nm).[3] [9]	Thioether-linked functional groups.	High efficiency, mild conditions, and broad functional group tolerance.

| Monomer Conversion | Ruthenium-Catalyzed Isomerization | **2-Allyloxyethanol**, Ruthenium complex (e.g., $[\text{RuCl}_2(\text{PPh}_3)_3]$), 80-120°C, solvent-free.[12][13] | 2-(1-Propenyloxy)ethanol. | Creates highly reactive monomers for UV-curing applications. |

Experimental Protocols

Protocol 1: Synthesis of an Allyl-Terminated Polyether via ROP

This protocol describes the synthesis of an allyl-terminated poly(propylene oxide) using **2-allyloxyethanol** as an initiator, based on principles of organocatalyzed ROP.[\[2\]](#)

Materials:

- **2-Allyloxyethanol** (initiator)
- Propylene oxide (monomer)
- Organobase/Triethylborane (Et_3B) Lewis pair catalyst system
- Anhydrous dichloromethane (DCM, solvent)
- Anhydrous methanol (quenching agent)
- Cold hexane (for precipitation)
- Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

- Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
- Inside a glovebox, add **2-allyloxyethanol** and the desired amount of propylene oxide monomer to a Schlenk flask containing anhydrous DCM.
- Add the organobase/ Et_3B catalyst solution to the flask to initiate the polymerization. The catalyst loading can be as low as 44 ppm.[\[2\]](#)
- Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots for ^1H NMR analysis to determine monomer conversion.
- Once the desired molecular weight is achieved, quench the polymerization by adding a small amount of anhydrous methanol.
- Precipitate the polymer by slowly adding the reaction solution to a large volume of cold hexane with vigorous stirring.

- Collect the polymer by filtration and dry it under vacuum at 40°C overnight.
- Characterization: Confirm the structure, molecular weight, and dispersity using ^1H NMR and Gel Permeation Chromatography (GPC). The presence of the terminal allyl group can be verified by the characteristic vinyl proton signals in the ^1H NMR spectrum.

Protocol 2: Post-Polymerization Modification via Photo-initiated Thiol-Ene Reaction

This protocol details the functionalization of an allyl-terminated polymer (synthesized in Protocol 1) with 1-thioglycerol as a model hydrophilic molecule.^{[4][9]}

Materials:

- Allyl-terminated polymer
- 1-Thioglycerol
- 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
- Anhydrous Tetrahydrofuran (THF, solvent)
- Cold diethyl ether (for precipitation)
- UV lamp (365 nm)
- Reaction vessel (e.g., quartz tube or Schlenk flask)

Procedure:

- Dissolve the allyl-terminated polymer (1 equivalent of allyl groups) in anhydrous THF in the reaction vessel.
- Add 1-thioglycerol (1.5 equivalents per allyl group) and DMPA (0.1 equivalents per allyl group) to the solution.
- Seal the vessel and purge with nitrogen for 15 minutes to create an inert atmosphere.^[9]

- Irradiate the mixture with a 365 nm UV lamp at room temperature for 1-2 hours with continuous stirring.
- Monitor the reaction by ^1H NMR. The disappearance of the allyl proton signals and the appearance of new signals corresponding to the thioether linkage confirm the reaction's completion.[\[9\]](#)
- Precipitate the functionalized polymer by adding the reaction mixture to a large volume of cold diethyl ether.
- Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove unreacted reagents, and dry under vacuum.
- Characterization: Analyze the final product using ^1H NMR to confirm the successful conjugation and FTIR to observe the disappearance of the C=C stretch.

Protocol 3: Isomerization of 2-Allyloxyethanol

This protocol describes the solvent-free isomerization of **2-allyloxyethanol** to 2-(1-propenyloxy)ethanol using a ruthenium catalyst.[\[13\]](#)

Materials:

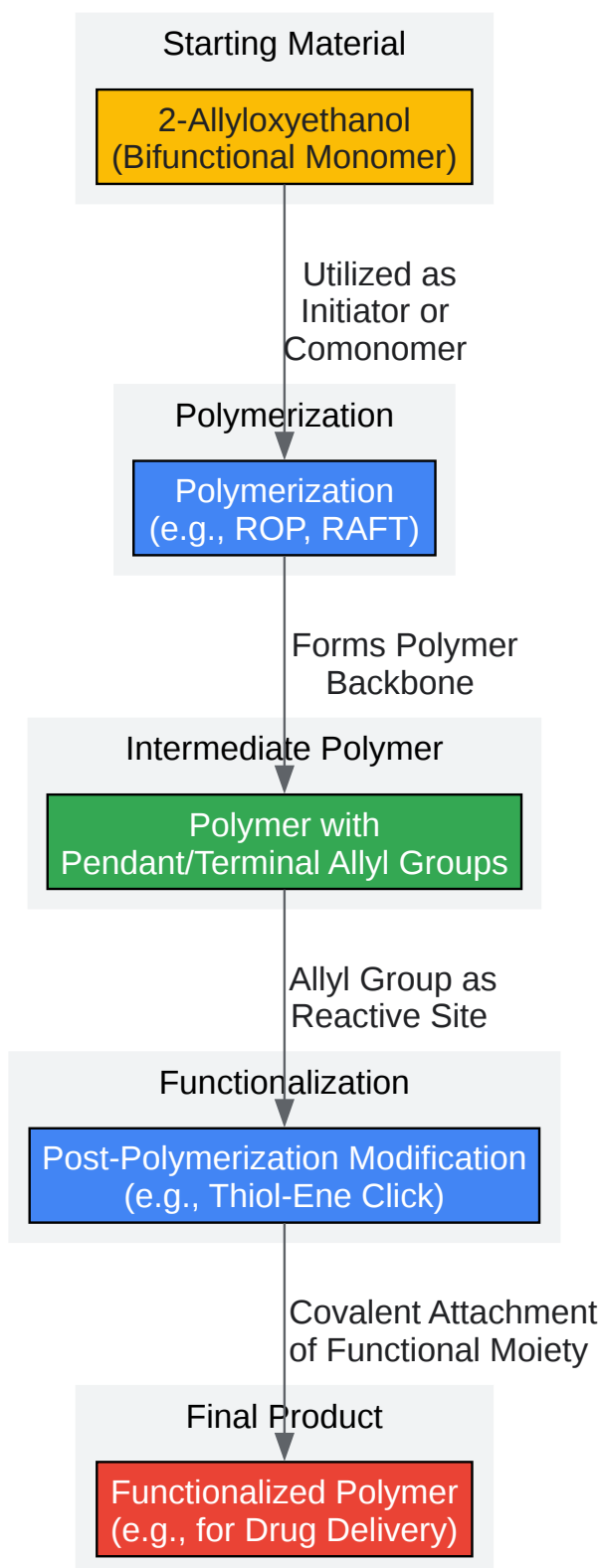
- **2-Allyloxyethanol** (substrate)
- $[\text{RuCl}_2(\text{PPh}_3)_3]$ (catalyst)
- Schlenk tube or similar reaction vessel
- Heating block or oil bath

Procedure:

- Place **2-allyloxyethanol** in a Schlenk tube equipped with a magnetic stir bar.
- Add the ruthenium catalyst $[\text{RuCl}_2(\text{PPh}_3)_3]$ (e.g., at a substrate-to-catalyst molar ratio of 1000:1).

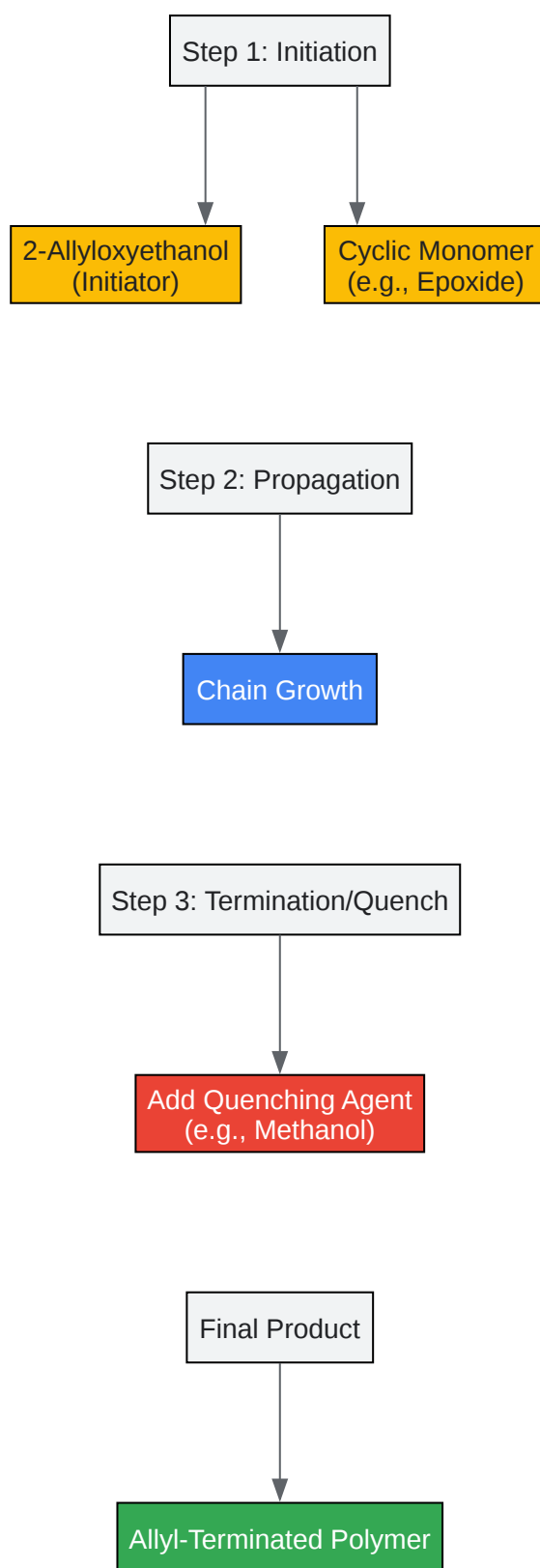
- Seal the tube and purge with an inert gas (e.g., argon).
- Heat the reaction mixture to 80°C with vigorous stirring.[\[13\]](#)
- Monitor the reaction progress using Gas Chromatography (GC) or ^1H NMR. A 100% yield can be achieved in as little as 30 minutes.[\[13\]](#)
- Upon completion, the product can be purified by distillation under reduced pressure.
- Characterization: Confirm the structure of the 2-(1-propenyloxy)ethanol product via ^1H NMR, noting the shift of the double bond signals from a terminal allyl to an internal propenyl system.

Mandatory Visualizations



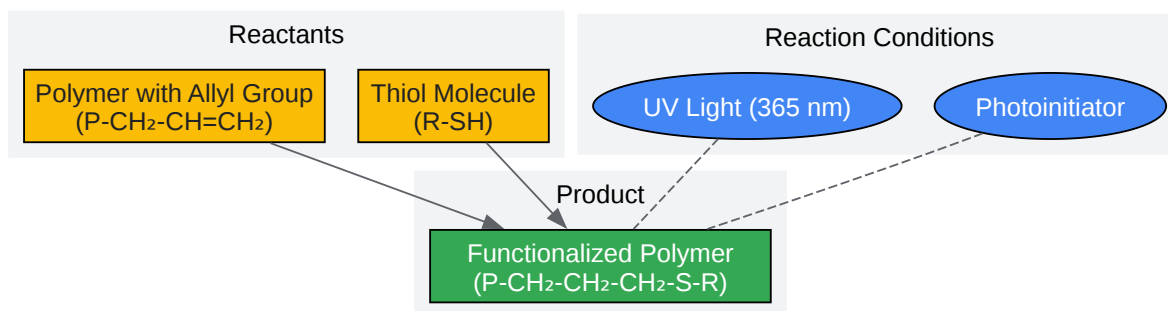
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Caption: Overall strategy for creating functional polymers from **2-allyloxyethanol**.



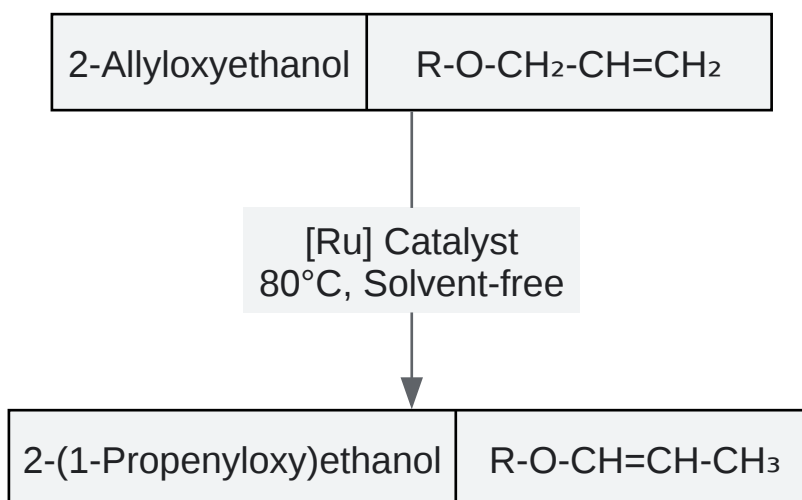
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Caption: Experimental workflow for Ring-Opening Polymerization (ROP).



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Caption: Logical relationship in a Thiol-Ene "Click" Reaction.



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Caption: Reaction pathway for the isomerization of **2-allyloxyethanol**.

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